N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine
Description
N-[(4-ethylsulfonylphenyl)methyl]spiro[45]decan-4-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Properties
IUPAC Name |
N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-2-23(21,22)17-10-8-16(9-11-17)15-20-18-7-6-14-19(18)12-4-3-5-13-19/h8-11,18,20H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYRECUCCOVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC2CCCC23CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and environmentally friendly, as well as optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The spirocyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine .
Scientific Research Applications
N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-4-amine: Lacks the ethylsulfonylphenyl group, resulting in different chemical properties.
N-[(4-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-[(4-ethylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine is unique due to the presence of the ethylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
